molecular formula C21H25N5O3S B2729560 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 852169-52-9

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B2729560
CAS No.: 852169-52-9
M. Wt: 427.52
InChI Key: ZVWYQUGOLVCBOI-UHFFFAOYSA-N
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Description

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives are a focus of synthetic and medicinal chemistry due to their wide range of biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showing anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory effects in comparison to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activities

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted their potential as antimicrobial agents. A series using citrazinic acid as a starting material demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been explored, with studies indicating moderate anticonvulsant activity in rat models. This research underscores the potential of pyrimidine derivatives in the development of new treatments for epilepsy (H. Severina, O. Skupa, N. Voloshchuk, V. Georgiyants, 2020).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors have been conducted, showing promising results as potential antitumor agents. These compounds exhibit significant inhibitory activity against human tumor cells in culture, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (A. Gangjee, Wei Li, R. Kisliuk, V. Cody, J. Pace, J. Piraino, J. Makin, 2009).

Properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-7-14-22-18-16(20(28)26(6)21(29)25(18)5)19(23-14)30-10-15(27)24-17-12(3)8-11(2)9-13(17)4/h8-9H,7,10H2,1-6H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWYQUGOLVCBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3C)C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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